molecular formula C14H11NO5 B1588386 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid CAS No. 376591-94-5

2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid

Cat. No. B1588386
M. Wt: 273.24 g/mol
InChI Key: AAPGMCIBKOSNAL-UHFFFAOYSA-N
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Description

“2’-Methoxy-3’-nitrobiphenyl-3-carboxylic Acid” is a reagent which can be used for the preparation of pyrazolone derivatives useful in thrombocytopenia treatment .


Molecular Structure Analysis

The molecular formula of “2’-Methoxy-3’-nitrobiphenyl-3-carboxylic Acid” is C14H11NO5 . The InChI code is 1S/C14H11NO5/c1-20-13-11(6-3-7-12(13)15(18)19)9-4-2-5-10(8-9)14(16)17/h2-8H,1H3,(H,16,17) .


Physical And Chemical Properties Analysis

The boiling point of “2’-Methoxy-3’-nitrobiphenyl-3-carboxylic Acid” is predicted to be 467.2±40.0 °C, and its density is predicted to be 1.345±0.06 g/cm3 . Its pKa value is predicted to be 3.95±0.10 .

Scientific Research Applications

Synthesis of Novel Compounds

2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid may be involved in the synthesis of novel compounds, such as indole-benzimidazole derivatives. These derivatives have potential applications in various fields including material science and pharmacology (Wang et al., 2016).

Biological Activities

Compounds structurally similar to 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid, like furan-2-carboxylic acids, have been found to exhibit significant biological activities such as anti-tobacco mosaic virus (TMV) activity and cytotoxicity against human tumor cell lines (Wu et al., 2018).

Luminescent Properties in Lanthanide Coordination Compounds

This compound may be used as a ligand in lanthanide coordination compounds to test the influence of electron-releasing and electron-withdrawing substituents on photophysical properties (Sivakumar et al., 2010).

Catalysis

Derivatives of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid could be involved in catalytic activities, such as the reduction of aldehydes, demonstrating their potential in chemical synthesis and industrial applications (Bernando et al., 2015).

Ring-Opening Reactions

This compound might be used in ring-opening reactions of aziridine-2-carboxylates, indicating its role in the synthesis of functionalized amino acid derivatives, which are important in medicinal chemistry (Legters et al., 2010).

Biological Potentials of Metal Carboxylates

Metal carboxylates synthesized with 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid derivatives show promising biological potentials such as antibacterial, antifungal, antioxidant, and enzyme inhibition activities (Danish et al., 2020).

Antimicrobial and Anticancer Activities

Carboxylic acid derivatives like 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid can be synthesized and characterized for their antimicrobial, anticancer, and antileishmanial activities, as well as their interaction with DNA, highlighting their potential in pharmacological research (Sirajuddin et al., 2015).

Safety And Hazards

The safety information available indicates that this compound should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary .

Future Directions

While specific future directions for “2’-Methoxy-3’-nitrobiphenyl-3-carboxylic Acid” are not mentioned in the sources I found, its use in the preparation of pyrazolone derivatives for thrombocytopenia treatment suggests potential applications in medical and pharmaceutical research .

properties

IUPAC Name

3-(2-methoxy-3-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-13-11(6-3-7-12(13)15(18)19)9-4-2-5-10(8-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPGMCIBKOSNAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1[N+](=O)[O-])C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431885
Record name 2'-methoxy-3'-nitrobiphenyl-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid

CAS RN

376591-94-5
Record name 2'-methoxy-3'-nitrobiphenyl-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Bromo-2-methoxy-3-nitro-benzene 1c (23.25 g, 0.10 mol), 3-carboxyphenylboronic acid (19.5 g, 117 mmol) and tetrakis(triphenylphosphine)palladium (8.86 g, 7.7 mol) were dissolved in a solvent mixture of 100 mL of 2 M sodium carbonate solution and 500 mL of 1,4-dioxane. The reaction mixture was heated to reflux at 105° C. for 43 hours. The mixture was concentrated under reduced pressure and then 300 mL of 6 N hydrochloric acid and 400 mL of ethyl acetate were added. The aqueous layer was extracted with ethyl acetate (200 mL×2). The combined organic extracts were dried over anhydrous magnesium sulfate, filtered and the filtrate was concentrated under reduced pressure to obtain the title compound 2′-methoxy-3′-nitro-biphenyl-3-carboxylic acid 1d (53.93 g) as a light yellow solid.
Quantity
23.25 g
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19.5 g
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500 mL
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8.86 g
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Synthesis routes and methods II

Procedure details

Following the procedure of Example 1b), except substituting the compound from Example 2b) for 5-bromo-2-nitrophenol and substituting 3-carboxyphenylboronic acid for 4-carboxyphenylboronic acid, the title compound was prepared (2.13 g; 47%) as a tan powder. 1H NMR (300 MHz, d6-DMSO) δ 8.12 (s, 1H), 8.03 (d, J=7.9 Hz, 1H), 7.94 (dd, J=7.9 Hz, 1.5 Hz, 1H), 7.85 (d, J=7.9 Hz, 1H), 7.76 (dd, J=7.5, 1.5 Hz, 1H), 7.66 (t, J=7.5 Hz, 1H), 7.46 (t, j=7.9 Hz, 1H), 3.46 (s, 3H).
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Revill, N Serradell, J Bolos - Drugs of the Future, 2006 - access.portico.org
… The condensation of (III) with 3-carboxyphenylboronic acid (IV) by means of Pd(PPh3)4 and Na2CO3 in refluxing dioxane affords 2’-methoxy-3’-nitrobiphenyl-3-carboxylic acid (V), …
Number of citations: 11 access.portico.org
KKC Liu, SM Sakya, CJ O'Donnell, AC Flick… - Bioorganic & medicinal …, 2011 - Elsevier
… coupling of compound 41 with 3-carboxyphenyl boronic acid with Pd(PPh 3 ) 4 and 2 M sodium carbonate in refluxing dioxane gave 2′-methoxy-3′-nitrobiphenyl-3-carboxylic acid (42…
Number of citations: 83 www.sciencedirect.com

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